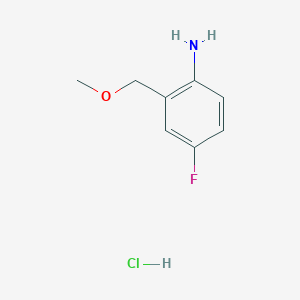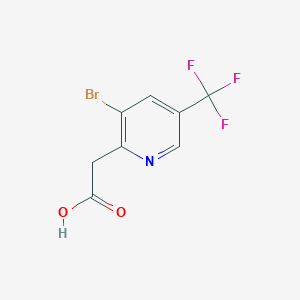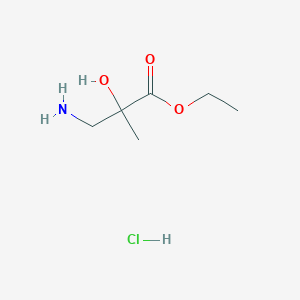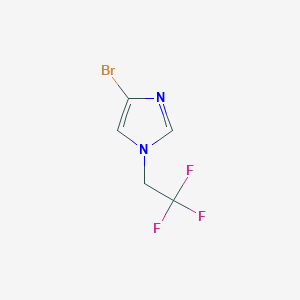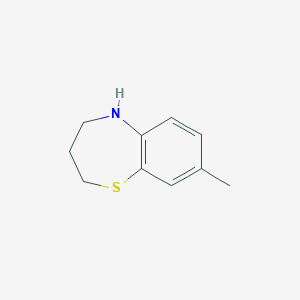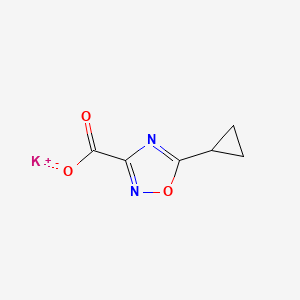
4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide
Descripción general
Descripción
“4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide” is a chemical compound with the molecular formula C11H12BrNO2 . It has a molecular weight of 270.13 . The IUPAC name for this compound is 4-bromo-N-cyclopropyl-3-methoxybenzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO2/c1-15-10-6-7 (2-5-9 (10)12)11 (14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3, (H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the bromo, methoxy, and amide groups.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 364.5±32.0 °C, and its predicted density is 1.51±0.1 g/cm3 . Its pKa is predicted to be 14.12±0.20 .Aplicaciones Científicas De Investigación
Radioligand Applications
One significant application of derivatives similar to 4-Bromo-N-(cyclopropylmethyl)-3-methylbenzamide is in the field of radioligand development for brain imaging. A study involving (S)-5-bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide (a compound with structural similarities) describes its use as a PET radioligand targeting low densities of dopamine D2 receptors. This compound showed high specific binding to brain regions enriched with dopamine D2/D3 receptors, indicating its potential in brain imaging for neurological research (Airaksinen et al., 2008).
Synthesis of Heterocyclic Compounds
Compounds structurally related to this compound have been used in the synthesis of heterocyclic compounds. A study illustrates the synthesis of narwedine-type enones, achieved through photochemical cyclization of compounds including 4-bromo-2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-N-methylbenzamide. This indicates the compound's potential in contributing to the synthesis of new organic compounds, which could have various applications in chemistry and pharmaceuticals (Kametani et al., 1972).
Radical Scavenging Activity
Derivatives of this compound have been investigated for their radical scavenging activities. A study focusing on nitrogen-containing bromophenols derived from marine red algae highlighted their significant scavenging activity against radicals. This suggests the potential of these compounds in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2012).
Synthesis of Antagonist Benzamide Derivatives
Research into the synthesis of non-peptide small molecular antagonist benzamide derivatives has been explored. A compound, 5-bromo-2-((4-chlorobenzyl)oxy)bromomethyl benzene, synthesized from a process involving a derivative of this compound, was tested for biological activity. This highlights its role in the development of pharmacologically active molecules (Bi, 2015).
Propiedades
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-6-10(4-5-11(8)13)12(15)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQDVNIPVYGRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



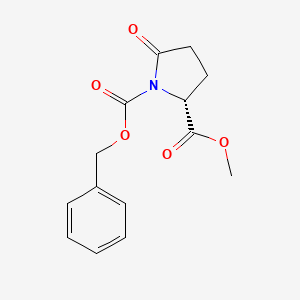

amine](/img/structure/B1448497.png)
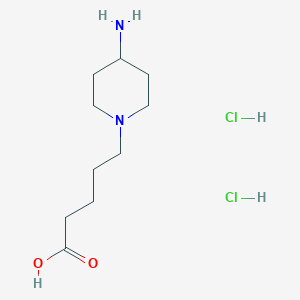
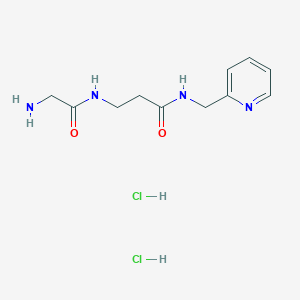

![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride](/img/structure/B1448504.png)
